2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160254-65-8
VCID: VC2667440
InChI: InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS No.: 1160254-65-8

Cat. No.: VC2667440

Molecular Formula: C20H18ClNO2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride - 1160254-65-8

Specification

CAS No. 1160254-65-8
Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
IUPAC Name 8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3
Standard InChI Key IUPGOOPFBVODAI-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl

Introduction

Chemical Properties and Structure

Molecular Information

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has the molecular formula C₂₀H₁₈ClNO₂ with a molecular weight of 339.82 g/mol . The compound features a quinoline scaffold with specific substitution patterns that define its chemical behavior and applications.

Table 1: Chemical Identifiers of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

IdentifierValue
CAS Registry Number1160254-65-8
Molecular FormulaC₂₀H₁₈ClNO₂
Molecular Weight339.82 g/mol
MDL NumberMFCD03421219
InChI KeyIUPGOOPFBVODAI-UHFFFAOYSA-N
IUPAC Name8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride

Physical Properties

The compound typically exists as a solid at room temperature. Based on the available data from commercial suppliers, the compound is classified as an irritant, suggesting potential hazards in handling and requiring appropriate safety measures .

Table 2: Physical Properties

PropertyValue
Physical StateSolid
AppearanceNot specified in available literature
Hazard ClassificationIrritant
SolubilityLikely soluble in common organic solvents

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps that can be categorized into three main phases:

  • Formation of the Quinoline Core: The quinoline backbone can be synthesized through established methods such as the Skraup synthesis or Friedländer condensation.

  • Introduction of the Isopropoxyphenyl Group: This substituent is typically introduced at the 2-position through coupling reactions, often employing palladium-catalyzed cross-coupling methodologies.

  • Carbonyl Chloride Functionalization: The final step usually involves the conversion of a carboxylic acid precursor at the 4-position to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production

For larger-scale production, optimized reaction conditions are employed to ensure high yield and purity. The industrial synthesis may involve modified procedures to enhance efficiency, reduce waste, and improve scalability. Continuous flow reactors and automated systems may be utilized to streamline the production process .

Chemical Reactivity

Reaction Patterns

Table 3: Major Reaction Types

Reaction TypeReagentsProducts
Nucleophilic SubstitutionAminesAmides
Nucleophilic SubstitutionAlcoholsEsters
Nucleophilic SubstitutionThiolsThioesters
ReductionHydride donorsAlcohols and aldehydes
Coupling ReactionsOrganometallic reagentsC-C bond formation

Stability Considerations

The carbonyl chloride functionality is moisture-sensitive and can hydrolyze to form the corresponding carboxylic acid in the presence of water. This reactivity necessitates storage under anhydrous conditions, typically in sealed containers under an inert atmosphere.

Applications in Medicinal Chemistry

Pharmaceutical Development

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has significant applications in pharmaceutical research. Patent literature indicates its potential use in the development of compounds for treating metabolic disorders, particularly those mediated by acyl coA-diacylglycerol acyl transferase 1 (DGAT1) .

Inhibition of DGAT1 has been associated with therapeutic benefits in several conditions:

  • Type II diabetes

  • Obesity

  • Glucose tolerance disorders

  • Metabolic syndrome

Structure-Activity Relationships

The structural features of this compound contribute to its pharmaceutical relevance:

  • The Quinoline Core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities.

  • The Isopropoxyphenyl Group can enhance binding to specific biological targets through hydrophobic interactions and hydrogen bonding.

  • The Carbonyl Chloride Functionality enables further derivatization to create libraries of compounds with diverse biological activities.

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been reported in the literature, exhibiting varying properties and potential applications.

Table 4: Structural Analogs

CompoundCAS NumberMolecular FormulaStructural Difference
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride1160254-65-8C₂₀H₁₈ClNO₂Reference compound
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride1160263-84-2C₂₀H₁₇Cl₂NO₂Additional chlorine at 7-position
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride1160254-57-8C₂₀H₁₈ClNO₂Isopropoxy group at para position

Structure-Activity Comparison

The positional isomerism and substitution patterns in these analogs can significantly impact their biological activity and chemical reactivity:

  • The 7-Chloro Derivative (1160263-84-2) may exhibit enhanced biological activity due to the additional chloro substituent, which can alter the electron distribution and lipophilicity of the molecule .

  • The 4-Isopropoxyphenyl Isomer (1160254-57-8) demonstrates how the position of the isopropoxy group on the phenyl ring can influence molecular interactions with biological targets .

These structural variations provide valuable insights into structure-activity relationships, guiding the design of more potent and selective compounds for specific therapeutic applications.

SupplierProduct InformationAdditional Notes
Matrix ScientificAvailable in research quantitiesListed in catalog
EOS Med ChemChemical compound for medicinal purposesFree shipping on orders over $10,000
VWRAvailable for research and developmentPart of their research chemicals catalog
AvantorListed in chemical databaseFound in specialty chemicals collection

Most suppliers offer the compound with specified purity levels, typically accompanied by analytical data confirming its identity and quality. Pricing information is generally available upon request, with quantity discounts often applicable for larger orders .

Research Applications and Future Perspectives

Current Research Applications

The compound finds applications in diverse research areas:

  • Synthetic Methodology Development: As a building block for exploring new reaction pathways and synthetic transformations.

  • Medicinal Chemistry: In the synthesis of potential therapeutic agents targeting specific diseases.

  • Chemical Biology: As a tool for studying protein-ligand interactions and cellular pathways.

  • Materials Science: In the development of novel functional materials with specific properties.

Future Research Directions

Several promising avenues for future research include:

  • Expanded Structure-Activity Relationship Studies: Systematic modifications of the core structure to optimize biological activity.

  • Green Chemistry Approaches: Development of more sustainable synthetic routes with reduced environmental impact.

  • Combination with Emerging Technologies: Integration with advancements in computational chemistry, high-throughput screening, and artificial intelligence to accelerate discovery processes.

  • Novel Therapeutic Applications: Exploration of additional biological targets beyond DGAT1 inhibition.

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